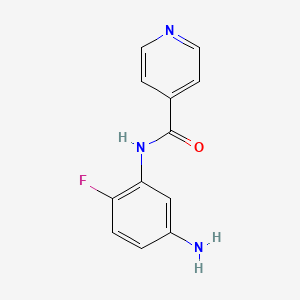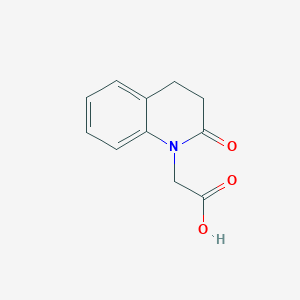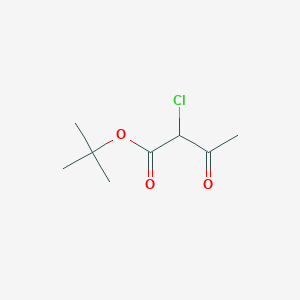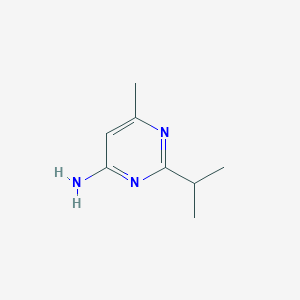
1,4-Benzodioxan-6,7-diol
Descripción general
Descripción
1,4-Benzodioxan-6,7-diol is a chemical compound with the molecular formula C8H8O4. It is a member of the benzodioxane family, which is characterized by a dioxane ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
1,4-Benzodioxan-6,7-diol has a wide range of scientific research applications, including:
Análisis Bioquímico
Biochemical Properties
1,4-Benzodioxan-6,7-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight its potential as an anti-inflammatory and antioxidant agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Moreover, this compound has been shown to enhance the activity of antioxidant enzymes, leading to a decrease in oxidative damage within cells . These effects contribute to its potential therapeutic applications in inflammatory and oxidative stress-related conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . This activation leads to an increase in the production of antioxidant enzymes, which helps protect cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions . Its stability may decrease under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects over extended periods, making it a promising candidate for chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without causing any adverse effects . At higher doses, it may lead to toxicity and adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a crucial role in its biotransformation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its therapeutic efficacy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzodioxan-6,7-diol can be synthesized through several methods:
Biomimetic Approaches and Oxidative Dimerization: This method involves the oxidative coupling of phenolic compounds to form the benzodioxane structure.
Phenolate Substitution of a Bromine in an α-Bromophenone: This method involves the substitution of a bromine atom in an α-bromophenone with a phenolate ion.
Condensation of an Epoxide Precursor: This method involves the condensation of an epoxide precursor with a phenolic compound to form the benzodioxane structure.
Transition Metal Assisted Methods: These methods involve the use of transition metals as catalysts to facilitate the formation of the benzodioxane structure.
Mitsunobu Coupling of Phenols and Chiral Alcohols: This method involves the coupling of phenols with chiral alcohols using the Mitsunobu reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-yield synthetic routes that can be scaled up for large-scale production. These methods often utilize cost-effective reagents and catalysts to ensure economic viability .
Análisis De Reacciones Químicas
1,4-Benzodioxan-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and condensation reactions . Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxanes .
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxan-6,7-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory enzymes and cytokines . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparación Con Compuestos Similares
1,4-Benzodioxan-6,7-diol can be compared with other similar compounds, such as:
1,2-Benzodioxane: This compound has a similar structure but with the dioxane ring fused at different positions on the benzene ring.
1,3-Benzodioxane: Another isomer with the dioxane ring fused at different positions.
1,4-Benzodioxane: The parent compound without the hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,9-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJMLLBLUIVEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550032 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-35-6 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90111-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1340345.png)

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)









